![molecular formula C16H16ClNO2 B5783342 2-(4-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide](/img/structure/B5783342.png)
2-(4-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. It is a member of the phenylacetic acid derivative drug class and is widely used in clinical practice due to its potent anti-inflammatory and analgesic properties.
Mechanism of Action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, swelling, and fever. By blocking COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have potent anti-inflammatory and analgesic effects in various animal models and clinical studies. It has also been found to have antioxidant properties and can scavenge free radicals, thereby reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of diclofenac is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the inflammatory response in various animal models. However, one of the limitations of diclofenac is its potential toxicity, especially at high doses. Therefore, caution should be exercised when using diclofenac in laboratory experiments.
Future Directions
There are several future directions for research on diclofenac. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anticancer effects in various preclinical studies. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects in animal models. Additionally, further research is needed to investigate the potential cardiovascular effects of diclofenac, as it has been associated with an increased risk of cardiovascular events in some clinical studies.
Synthesis Methods
The synthesis of diclofenac involves the reaction of 2,6-dichloroaniline with 4-hydroxy-3-methylacetophenone in the presence of sodium hydroxide and acetic acid. The resulting intermediate is then treated with 4-chlorobenzoyl chloride to yield diclofenac.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties in various clinical conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-10-7-14(15(19)8-11(10)2)18-16(20)9-12-3-5-13(17)6-4-12/h3-8,19H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJQWQBRZWQYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide |
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